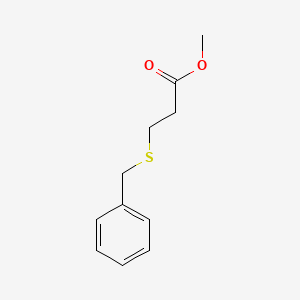
3,3''-(1,4-Phenylene)bis(3'-nitroacrylophenone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’‘-(1,4-Phenylene)bis(3’-nitroacrylophenone) is a chemical compound with the molecular formula C24H16N2O6 and a molecular weight of 428.405 g/mol It is known for its unique structure, which includes two nitroacrylophenone groups connected by a phenylene bridge
Vorbereitungsmethoden
The synthesis of 3,3’‘-(1,4-Phenylene)bis(3’-nitroacrylophenone) typically involves the reaction of 1,4-phenylenediamine with 3-nitrobenzoyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
3,3’‘-(1,4-Phenylene)bis(3’-nitroacrylophenone) undergoes various chemical reactions, including:
Oxidation: The nitro groups in the compound can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.
Substitution: The phenylene ring can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3’‘-(1,4-Phenylene)bis(3’-nitroacrylophenone) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 3,3’‘-(1,4-Phenylene)bis(3’-nitroacrylophenone) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. The phenylene bridge provides structural rigidity, allowing the compound to fit into specific binding sites on proteins and other macromolecules. This interaction can result in the inhibition or activation of biological pathways, depending on the target and context.
Vergleich Mit ähnlichen Verbindungen
3,3’‘-(1,4-Phenylene)bis(3’-nitroacrylophenone) can be compared with similar compounds such as:
3,3’‘-(1,4-Phenylene)bis(4’-nitroacrylophenone): This compound has a similar structure but with the nitro group positioned differently on the acrylophenone moiety.
3,3’‘-(1,4-Phenylene)bis(4’-hydroxyacrylophenone): This compound features hydroxy groups instead of nitro groups, leading to different reactivity and applications.
3,3’‘-(1,4-Phenylene)bis(4’-phenylacrylophenone):
Eigenschaften
CAS-Nummer |
70943-29-2 |
|---|---|
Molekularformel |
C24H16N2O6 |
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
(E)-1-(3-nitrophenyl)-3-[4-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C24H16N2O6/c27-23(19-3-1-5-21(15-19)25(29)30)13-11-17-7-9-18(10-8-17)12-14-24(28)20-4-2-6-22(16-20)26(31)32/h1-16H/b13-11+,14-12+ |
InChI-Schlüssel |
SXMAMABIMAQBRJ-PHEQNACWSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=CC=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



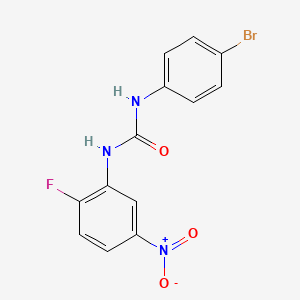

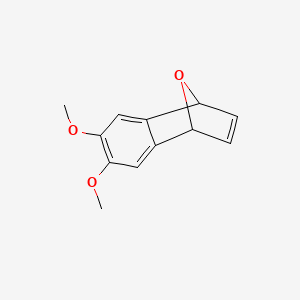

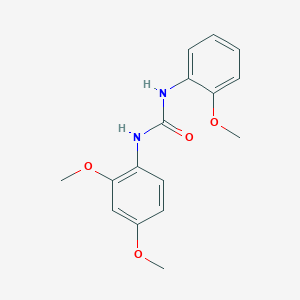
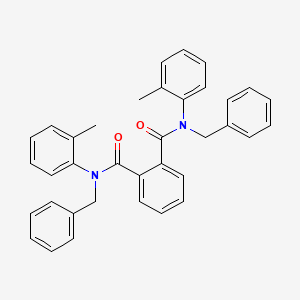
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide](/img/structure/B11953444.png)

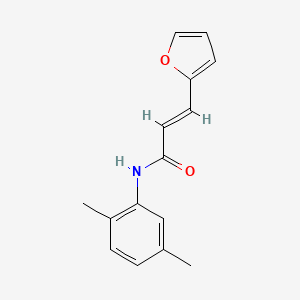

![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3,4-dimethoxybenzamide](/img/structure/B11953473.png)
![4-nitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B11953486.png)
